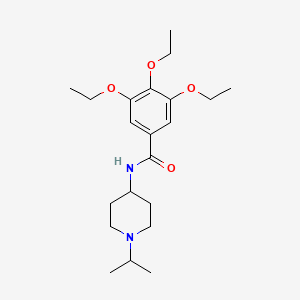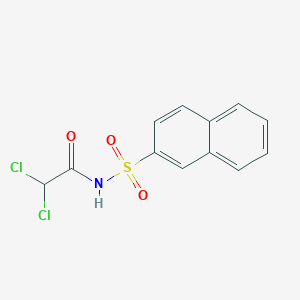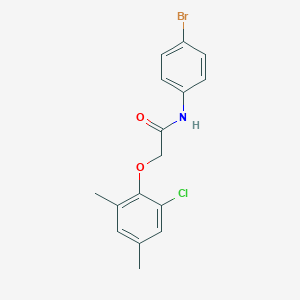
N-(4-bromophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide, also known as BCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BCA belongs to the family of arylamides and has been studied for its anti-inflammatory and analgesic effects.
Mechanism of Action
The exact mechanism of action of N-(4-bromophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide is not fully understood, but it is believed to exert its anti-inflammatory and analgesic effects through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This compound has been shown to inhibit the activation of NF-κB and its downstream targets, thereby reducing the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in LPS-stimulated macrophages. This compound has also been shown to reduce the expression of COX-2 and iNOS, which are key enzymes involved in the inflammatory response. Furthermore, this compound has been shown to reduce mechanical allodynia and thermal hyperalgesia in animal models of neuropathic pain.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(4-bromophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide is its potent anti-inflammatory and analgesic effects. It has been shown to be effective in reducing the production of pro-inflammatory cytokines and enzymes in vitro and in vivo. Furthermore, this compound has been shown to be effective in reducing neuropathic pain in animal models. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Future Directions
There are several future directions for the study of N-(4-bromophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide. One area of research is the development of more effective and efficient synthesis methods for this compound. Another area of research is the investigation of the potential use of this compound in the treatment of other inflammatory and pain-related conditions. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the development of more water-soluble forms of this compound could improve its efficacy and administration in vivo.
Synthesis Methods
The synthesis of N-(4-bromophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide involves the reaction of 2-(2-chloro-4,6-dimethylphenoxy) acetic acid with 4-bromoaniline in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
N-(4-bromophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been reported to exhibit potent inhibitory effects on the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This compound has also been shown to reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key enzymes involved in the inflammatory response. Furthermore, this compound has been studied for its potential use in the treatment of neuropathic pain, as it has been shown to reduce mechanical allodynia and thermal hyperalgesia in animal models.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO2/c1-10-7-11(2)16(14(18)8-10)21-9-15(20)19-13-5-3-12(17)4-6-13/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBODECBFFRGHHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-bromophenyl)(phenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5117812.png)
![4-(2-furylmethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5117826.png)

![3-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5117833.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-nitrophenyl)-1,3-thiazolidin-4-one](/img/structure/B5117839.png)
![5-[(2-biphenylylamino)methylene]-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5117840.png)
![N-(5-{[(2-chlorobenzyl)amino]sulfonyl}-4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5117846.png)
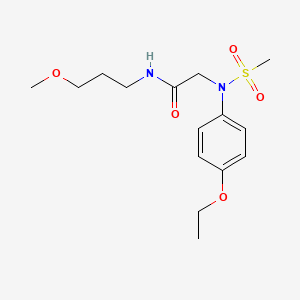
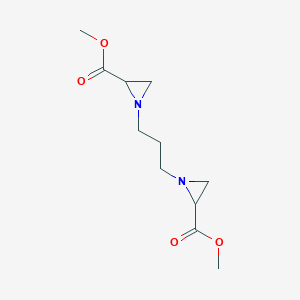
![N'-[4-(dimethylamino)-3-nitrobenzylidene]-2,4-dimethyl-1,3-thiazole-5-carbohydrazide](/img/structure/B5117871.png)
![(3,4-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl][(1-methyl-4-piperidinyl)methyl]amine](/img/structure/B5117875.png)
